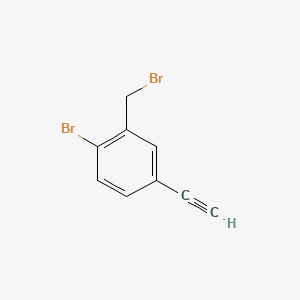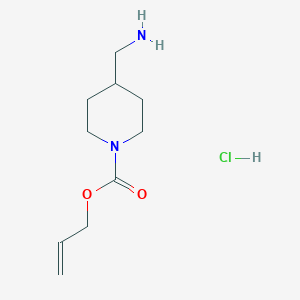
8-Chloro-6-fluoroquinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Chloro-6-fluoroquinazoline is a quinazoline derivative with the molecular formula C8H4ClFN2 This compound is characterized by the presence of chlorine and fluorine atoms at the 8th and 6th positions, respectively, on the quinazoline ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-6-fluoroquinazoline typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the reaction of 2-chloro-6-fluoroaniline with formamide under high-temperature conditions. The reaction proceeds through the formation of an intermediate that undergoes cyclization to yield the desired quinazoline derivative.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and desired purity. Advanced techniques like microwave-assisted synthesis and green chemistry approaches are also being explored to improve efficiency and reduce environmental impact.
Análisis De Reacciones Químicas
Types of Reactions: 8-Chloro-6-fluoroquinazoline can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: Formation of quinazoline-2,4-dione derivatives.
Reduction: Production of this compound derivatives with reduced functional groups.
Substitution: Introduction of various substituents at different positions on the quinazoline ring.
Aplicaciones Científicas De Investigación
8-Chloro-6-fluoroquinazoline has found applications in various scientific research fields, including chemistry, biology, medicine, and industry.
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a tool in biological studies to understand the mechanisms of action of quinazoline derivatives in biological systems.
Medicine: Quinazoline derivatives, including this compound, are investigated for their potential therapeutic properties, such as anticancer, antiviral, and anti-inflammatory activities.
Industry: The compound is utilized in the development of new materials and chemical processes, contributing to advancements in material science and industrial chemistry.
Mecanismo De Acción
The mechanism by which 8-Chloro-6-fluoroquinazoline exerts its effects involves interactions with specific molecular targets and pathways. The compound may inhibit enzymes or receptors, leading to biological responses. For example, it may inhibit tyrosine kinases, which are crucial in cell signaling pathways, thereby affecting cell growth and proliferation.
Comparación Con Compuestos Similares
8-Chloro-6-fluoroquinazoline is compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
2-Chloro-6-fluoroquinazoline: Similar structure but different positions of chlorine and fluorine atoms.
8-Bromo-2-chloro-6-fluoroquinazoline: Contains a bromine atom instead of chlorine at the 8th position.
6-Fluoroquinazoline: Lacks the chlorine atom present in this compound.
These compounds differ in their chemical properties and biological activities, making this compound unique in its applications and effects.
Propiedades
Fórmula molecular |
C8H4ClFN2 |
|---|---|
Peso molecular |
182.58 g/mol |
Nombre IUPAC |
8-chloro-6-fluoroquinazoline |
InChI |
InChI=1S/C8H4ClFN2/c9-7-2-6(10)1-5-3-11-4-12-8(5)7/h1-4H |
Clave InChI |
FFCJJEOFASDMJQ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C2=NC=NC=C21)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[(4-Chloro-2-pyridyl)methyl]isoindoline-1,3-dione](/img/structure/B15332164.png)
![8-Chloro-2-(2-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B15332172.png)


![1-[2-(Methoxymethoxy)ethyl]naphthalene](/img/structure/B15332194.png)
![5-(Chloromethyl)benzo[d]isothiazole](/img/structure/B15332200.png)
![2-Chloro-5-(difluoromethyl)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B15332201.png)



